

Spectroscopic Profile of Spiro[cyclohexane-1,3'-indolin]-2'-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Spiro[cyclohexane-1,3'-indolin]-2'-one

Cat. No.: B182482

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core chemical scaffold, **Spiro[cyclohexane-1,3'-indolin]-2'-one**. Due to the limited availability of published experimental spectra for the unsubstituted parent compound, this document presents a combination of reported data for closely related analogs and predicted values based on its known structure. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing key analytical data and the methodologies for its acquisition.

Compound Overview

Spiro[cyclohexane-1,3'-indolin]-2'-one is a heterocyclic compound featuring a spiro fusion of a cyclohexane ring and an indolin-2-one (oxindole) moiety. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The spirocyclic nature of this particular molecule imparts a rigid three-dimensional structure, which is often sought after in the design of potent and selective therapeutic agents.

Chemical Structure:

Molecular Formula: C₁₃H₁₅NO[1]

Molecular Weight: 201.26 g/mol [1]

CAS Number: 4933-14-6[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Spiro[cyclohexane-1,3'-indolin]-2'-one**.

Note: Specific experimental data for the unsubstituted parent compound is not readily available in the public domain. The data presented below is a combination of data reported for closely related derivatives and predicted values. Researchers should obtain and verify data on their own synthesized materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.5	br s	1H	N-H (Indolinone)
~ 7.20 - 7.35	m	2H	Ar-H
~ 6.90 - 7.05	m	2H	Ar-H
~ 1.50 - 2.20	m	10H	Cyclohexane-H

Table 2: ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~ 180.0	C=O (Amide)
~ 141.0	Ar-C (Quaternary)
~ 128.0 - 130.0	Ar-CH
~ 122.0 - 125.0	Ar-CH
~ 109.0	Ar-CH
~ 45.0	Spiro C
~ 35.0	Cyclohexane-CH ₂
~ 25.0	Cyclohexane-CH ₂
~ 22.0	Cyclohexane-CH ₂

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Typical)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3200	Strong, Broad	N-H Stretch
~ 3050	Medium	Ar C-H Stretch
~ 2930, 2850	Strong	Aliphatic C-H Stretch
~ 1710	Strong	C=O Stretch (Amide)
~ 1610	Medium	C=C Stretch (Aromatic)
~ 1470	Medium	C-N Stretch
~ 750	Strong	Ar C-H Bend (ortho-disubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
201	~ 100	[M] ⁺ (Molecular Ion)
172	Variable	[M - C ₂ H ₅] ⁺
158	Variable	[M - C ₃ H ₇] ⁺
144	Variable	[M - C ₄ H ₉] ⁺
130	Variable	[M - C ₅ H ₁₁] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Spiro[cyclohexane-1,3'-indolin]-2'-one** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuteriochloroform, CDCl₃) in an NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with 1024-2048 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

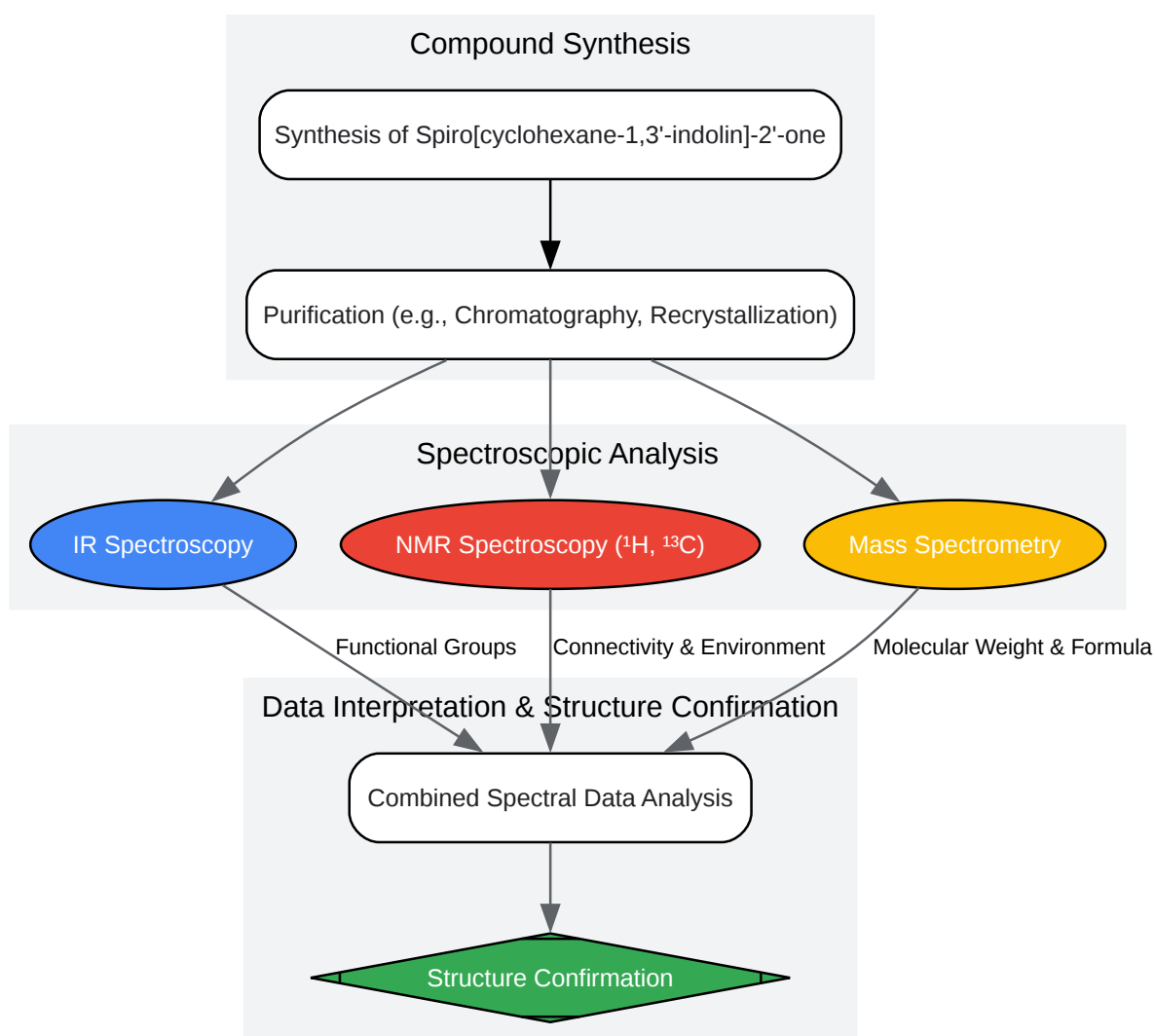
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, and the resulting fragments are analyzed by the mass analyzer. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **Spiro[cyclohexane-1,3'-indolin]-2'-one**.

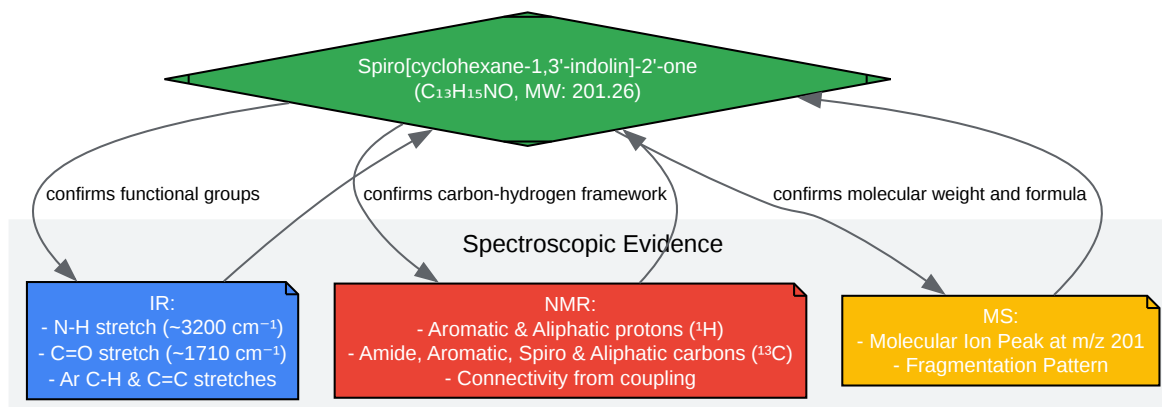


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Workflow for Spectroscopic Characterization.

Logical Relationships in Spectroscopic Data

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to elucidate the complete chemical structure.



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Correlation of Spectroscopic Data to Structure.

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References

- 1. Spiro[cyclohexane-1,3'-indolin]-2'-one | C₁₃H₁₅NO | CID 12888301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Spiro[cyclohexane-1,3'-indolin]-2'-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182482#spectroscopic-data-nmr-ir-mass-for-spiro-cyclohexane-1-3-indolin-2-one]

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